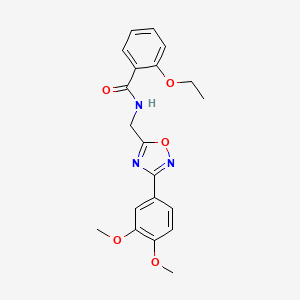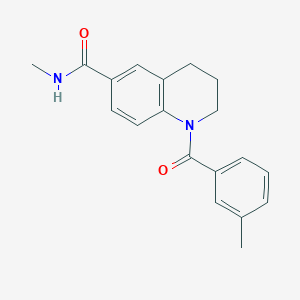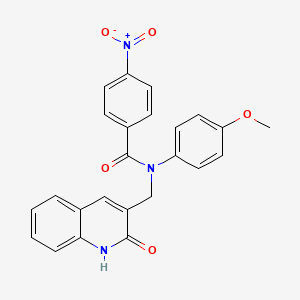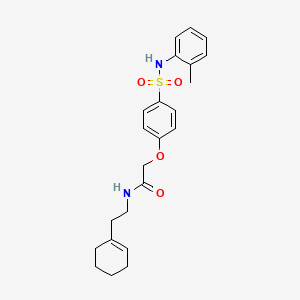
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide, also known as OPA-15406, is a compound that has gained attention in the field of scientific research due to its potential pharmacological properties. OPA-15406 is a synthetic compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, mediators of inflammation. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. The neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its ability to inhibit COX-2 activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. However, one limitation of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the research on 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide include investigating its potential therapeutic effects in animal models of inflammatory diseases and cancer. Further studies are also needed to determine the optimal dosage and administration route for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide. Additionally, the neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide need to be further explored in animal models of neurodegenerative diseases. The development of more soluble derivatives of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide could also be a promising direction for future research.
Synthesis Methods
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and N-(1-phenylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-9-4-2-5-10-18)25-22(28)16-29-21-14-8-13-20(15-21)24-26-23(27-30-24)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCRFAKIAGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)


